1-O-benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-O-benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the esterification of 5-oxopyrrolidine-2-carboxylic acid derivatives. One common method includes the reaction of 4-oxopyrrolidine-3-carboxylic acid with ethyl chloroformate under basic conditions to form the esterified product. This is followed by the protection of the esterified product with benzyl chloroformate under acidic conditions to yield the final compound .
Chemical Reactions Analysis
1-O-benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
1-O-benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential neuroprotective properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enantioselective proteins, influencing their activity. This interaction is facilitated by the stereochemistry of the pyrrolidine ring, which allows for specific binding modes .
Comparison with Similar Compounds
1-O-benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:
1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate: This compound has a tert-butyl group instead of a benzyl group.
2-O-benzyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: This compound has a tert-butyl group at the 1-position and a benzyl group at the 2-position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-9-13(17)16(12)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGLAAVVDIZYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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